BENGHE Foundational & Exploratory

Check Availability & Pricing

IUPAC name for Methyl 5-chloro-1H-indazole-7-
carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Methyl 5-chloro-1H-indazole-7-
Compound Name:
carboxylate

cat. No.: B1372939

An In-depth Technical Guide to Methyl 5-chloro-1H-indazole-7-carboxylate

Abstract

Methyl 5-chloro-1H-indazole-7-carboxylate is a heterocyclic building block of significant
interest in medicinal chemistry and materials science. The indazole core is recognized as a
"privileged scaffold,” capable of interacting with a wide range of biological targets, making its
derivatives prominent in modern drug discovery.[1][2] This guide provides a comprehensive
technical overview of this compound, including its chemical identity, physicochemical
properties, robust synthesis protocols with mechanistic insights, predicted spectroscopic profile,
and key applications. The methodologies and data presented herein are synthesized from
established literature and expert analysis to support researchers in leveraging this versatile
molecule for the development of novel therapeutics and advanced materials.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational
to its application in research and development. Methyl 5-chloro-1H-indazole-7-carboxylate is
a substituted indazole, a class of aromatic nitrogen-containing heterocycles.[2]

Table 1: Core Compound Identifiers
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Identifier Value Source

methyl 5-chloro-1H-
IUPAC Name . N/A
indazole-7-carboxylate

CAS Number 1260851-42-0 [3]
Molecular Formula CoH7CIN202 [3]
Molecular Weight 210.62 g/mol [3]
, COC(=0)C1=C2C(=CC(=C1)C
Canonical SMILES N/A
[YNN=C2

| INChiKey | VNIXVZJEPIMSIW-UHFFFAOYSA-N (for parent acid) |[4] |

Table 2: Physicochemical Data

Property Value Notes

Based on analogous

Appearance White to pale yellow solid
compounds[5]
) Typical commercial
Purity 297% o
specification[3]
- Soluble in DMSO, DMF, ]
Solubility Predicted based on structure
Methanol
Room temperature, inert _
Storage Recommended by suppliers[3]

atmosphere

| XlogP | 2.1 (Predicted for parent acid) |[4] |

The Indazole Scaffold: A Privileged Structure in
Chemistry

The indazole nucleus, a bicyclic system fusing a pyrazole and a benzene ring, is a cornerstone
of many pharmaceuticals, including the anticancer agents Axitinib and Niraparib.[2] Its
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structural rigidity, combined with the presence of hydrogen bond donors and acceptors, allows
it to serve as an effective mimic for other functional groups, such as a phenol, in binding to
biological targets.[2] The specific substitution pattern of Methyl 5-chloro-1H-indazole-7-
carboxylate offers distinct advantages:

e 5-Chloro Group: The electron-withdrawing chlorine atom modulates the electronics of the
aromatic system and increases lipophilicity, which can enhance membrane permeability and
influence metabolic stability.

o 7-Carboxylate Group: The methyl ester at this position provides a crucial synthetic handle. It
can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling reactions
or other transformations, enabling the construction of diverse chemical libraries.[5]

Caption: Key functional regions of the indazole scaffold.

Synthesis and Mechanistic Insights

The most direct and reliable synthesis of Methyl 5-chloro-1H-indazole-7-carboxylate involves
the esterification of its corresponding carboxylic acid precursor. This two-stage approach
ensures high purity and yield.
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Indazole Precursor
(e.g., 2-amino-3-methyl-5-chlorobenzoic acid)

(Step 1: Diazotization & CycIizatiorD

FchIoro-lH-indazole-?-carboxylic aci;d‘

Wethyl 5-ch|oro-1H-indazole-7-carboxyl£‘

Click to download full resolution via product page

Caption: Two-step synthetic workflow to the target compound.

Protocol 1: Synthesis of 5-chloro-1H-indazole-7-
carboxylic acid (Precursor)

The synthesis of the indazole ring system can be achieved through various methods, with a
common route being the diazotization of an ortho-substituted aniline followed by intramolecular
cyclization.

Methodology:

» Diazotization: Dissolve the starting material (e.g., 2-amino-3-methyl-5-chlorobenzoic acid) in
aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

¢ Add a solution of sodium nitrite (NaNO:z) dropwise while maintaining the temperature below 5
°C. The formation of the diazonium salt is critical.
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o Causality: The acidic environment generates nitrous acid (HNOz) from NaNOz, which then
reacts with the primary amine to form a stable N-nitrosamine intermediate that rearranges
to the diazonium salt.

Cyclization: After the addition is complete, allow the reaction to stir at low temperature for 1-2
hours, then warm to room temperature. The intramolecular cyclization proceeds to form the
indazole ring.

Workup: The resulting solid precipitate is collected by vacuum filtration, washed with cold
water to remove inorganic salts, and dried under vacuum to yield the crude 5-chloro-1H-
indazole-7-carboxylic acid. Further purification can be achieved by recrystallization from an
appropriate solvent system (e.g., ethanol/water).

Protocol 2: Fischer Esterification to the Final Product

This classic acid-catalyzed esterification provides a high-yield route to the methyl ester.[6]
Materials:

e 5-chloro-1H-indazole-7-carboxylic acid (1.0 eq)

e Methanol (MeOH, ~15 mL per gram of acid)

¢ Concentrated Sulfuric Acid (H2SOa4, ~2 mL per gram of acid)

Methodology:

e Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-chloro-1H-
indazole-7-carboxylic acid and methanol.

o Catalysis: Carefully add concentrated sulfuric acid dropwise to the stirring suspension. The
mixture may warm slightly.

o Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, which
significantly increases the electrophilicity of the carbonyl carbon, making it highly
susceptible to nucleophilic attack by the weakly nucleophilic methanol.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.chemicalbook.com/synthesis/methyl-5-chloro-1h-indazole-3-carboxylate.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 3-5 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
is consumed.

» Quenching and Precipitation: Cool the reaction mixture to room temperature and pour it
slowly into a beaker containing ice-cold water (approx. 3 volumes relative to the methanol
used). The product, being less soluble in water, will precipitate out as a solid.

o Causality: The large excess of water quenches the reaction, deprotonates the
intermediate, and forces the sparingly soluble organic ester out of the aqueous/methanolic

solution.

« |solation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter
cake thoroughly with water to remove any residual acid and inorganic byproducts. Dry the
solid under vacuum to yield Methyl 5-chloro-1H-indazole-7-carboxylate.[6] Purity can be
assessed by HPLC and NMR.

Spectroscopic Characterization (Predicted)

While direct experimental data for this specific isomer is not widely published, a robust
spectroscopic profile can be predicted based on established principles and data from
analogous structures.[6][7] This predicted data serves as a reliable benchmark for researchers

synthesizing and characterizing this compound.

Table 3: Predicted *H NMR Data (400 MHz, DMSO-de)
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Chemical Shift

Multiplicity
(3) ppm

~13.8 brs

Integration

1H N1-H

Assignment

Rationale

The acidic
indazole
proton is
typically
deshielded
and broad.

1H H4

Aromatic proton
ortho to the
ester, deshielded

by its anisotropy.

1H H6

Aromatic proton
ortho to the

chlorine atom.

| ~4.0 | s | 3H | -OCHs | Characteristic singlet for a methyl ester. |

Table 4: Predicted 13C NMR Data (100 MHz, DMSO-ds)

Chemical Shift (8) ppm Assighment
~165.0 C=0 (ester)
~141.0 C7a

~140.0 C3a

~129.0 C5

~125.0 C4

~122.0 C7

~115.0 C6

| ~52.5| -OCHs |
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Table 5: Predicted IR and Mass Spectrometry Data

Predicted Value /

Spectroscopy Feature e A

IR (ATR) N-H stretch (indazole) 3300-3100 cm™* (broad)
C=0 stretch (ester) 1725-1710 cm~1 (strong)
C-Cl stretch 800-700 cm™t

MS (ESI+) Molecular lon [M+H]* m/z 211.02

| | Isotopic Pattern | A prominent [M+2] peak at m/z 213.02 with ~33% the intensity of the [M]
peak, characteristic of a single chlorine atom. |

Applications in Drug Discovery and Development

Methyl 5-chloro-1H-indazole-7-carboxylate is not typically an active pharmaceutical
ingredient itself but rather a high-value intermediate for building more complex molecules.[5]

o Scaffold for Library Synthesis: Its primary use is as a foundational scaffold. The ester can be
converted into a wide array of functional groups (amides, hydrazides) while the N1 position
of the indazole ring can be alkylated or arylated, allowing for three-dimensional exploration of
chemical space.[8]

o Protein Degrader Building Blocks: This compound belongs to a family of chemicals used in
the synthesis of Proteolysis Targeting Chimeras (PROTACS) and other protein degraders.[3]
The indazole moiety can serve as a ligand for a target protein, while the carboxylate handle
allows for the attachment of a linker connected to an E3 ligase ligand.

¢ Kinase Inhibitor Development: The indazole core is a well-established hinge-binding motif in
many kinase inhibitors.[9] This fragment can be elaborated upon to create potent and
selective inhibitors for various oncology and inflammation targets.
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Caption: Role as a central intermediate for synthetic diversification.

Safety, Handling, and Storage

As with all laboratory chemicals, Methyl 5-chloro-1H-indazole-7-carboxylate should be
handled by trained personnel in a well-ventilated chemical fume hood.

o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.

» Handling: Avoid inhalation of dust and contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials. Commercial suppliers recommend storage at room temperature.[3]

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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Disclaimer: This guide is for informational purposes only. Always consult a comprehensive
Safety Data Sheet (SDS) from the manufacturer before handling this chemical.

Conclusion

Methyl 5-chloro-1H-indazole-7-carboxylate is a strategically important building block for
chemical synthesis. Its well-defined structure, featuring a privileged indazole core and versatile
functional handles, makes it an invaluable tool for researchers in drug discovery and materials
science. The robust synthesis and clear characterization profile outlined in this guide provide a
solid foundation for its effective application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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